4-(4-Bromothiazol-2-yl)morpholine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-(4-Bromothiazol-2-yl)morpholine is C7H9BrN2OS . It has a molecular weight of 249.13 g/mol . The structure consists of a morpholine ring attached to a thiazole ring via a carbon-carbon bond .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . Its boiling point is 348.6±52.0 °C at 760 mmHg . The compound has a molar refractivity of 52.2±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase Inhibition
A notable application of derivatives closely related to 4-(4-Bromothiazol-2-yl)morpholine is in the development of inhibitors for phosphoinositide 3-kinase (PI3K). Specifically, 4-(1,3-Thiazol-2-yl)morpholine derivatives have demonstrated potent and selective inhibition of PI3K. These inhibitors have shown utility in xenograft models of tumor growth, indicating their potential in cancer therapy research (Alexander et al., 2008).
Anticancer Activities
Derivatives of this compound have been synthesized and assessed for their potential anticancer activities. Specifically, the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives has been explored, showcasing interesting anticancer activities against cell lines such as A549 and HT29, as well as lymphocytes. These findings suggest the role of such derivatives in the development of new anticancer drugs (Nowak et al., 2014).
DNA-PK Inhibition
Another research focus has been on the synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one derivatives as surrogates for the chromen-4-one chemotype, acting as inhibitors of DNA-dependent protein kinase (DNA-PK). These studies reveal the potential of such compounds in enhancing the efficacy of radiotherapy by inhibiting DNA repair pathways in cancer cells (Cano et al., 2010).
Aggregation-Induced Emissive Properties
Research has also delved into the emissive properties of copper(I) complexes with derivatives of this compound, demonstrating significant phosphorescent emission in solid state. Such studies highlight the compound's utility in developing new materials with potential applications in optoelectronics and sensing technologies (Liu et al., 2015).
Synthesis and Biological Activity
The compound and its derivatives have also been explored for their synthesis and biological activities, such as antibacterial, antioxidant, and anti-TB properties. For example, a synthesized derivative demonstrated remarkable anti-TB activity, providing a foundation for the development of new antimicrobial agents (Mamatha S.V et al., 2019).
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin sensitization (Category 1), and serious eye damage/eye irritation (Category 2A) . It may cause an allergic skin reaction and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Action Environment
The action of 4-(4-Bromothiazol-2-yl)morpholine can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, it is recommended to avoid dust formation and inhalation of mist, gas, or vapours, suggesting that air quality could also influence its action .
Eigenschaften
IUPAC Name |
4-(4-bromo-1,3-thiazol-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAGXZWVZAYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656427 | |
Record name | 4-(4-Bromo-1,3-thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-60-0 | |
Record name | 4-(4-Bromo-1,3-thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromo-1,3-thiazol-2-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.